molecular formula C18H20N2O3 B368409 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol CAS No. 941540-70-1

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol

Katalognummer: B368409
CAS-Nummer: 941540-70-1
Molekulargewicht: 312.4g/mol
InChI-Schlüssel: ARAKZYSQRLOAHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol is a benzimidazole derivative characterized by a 2-methoxyphenoxyethyl substituent at the 1-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the benzimidazole core (Figure 1). Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, antiviral, and anticancer activities . This compound’s structural features make it a candidate for exploring structure-activity relationships (SAR) among benzimidazole derivatives.

Eigenschaften

IUPAC Name

2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-8-4-5-9-17(16)23-13-11-20-15-7-3-2-6-14(15)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAKZYSQRLOAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Intermediate: 2-(2-Methoxyphenoxy)ethylamine

The synthesis of 2-(2-methoxyphenoxy)ethylamine serves as a critical precursor. As described in WO2009128088A2, this intermediate is prepared via nucleophilic substitution:

  • Step 1 : 2-Methoxyphenol reacts with 1,2-dichloroethane in alkaline conditions (e.g., K₂CO₃) to form 1-(2-methoxyphenoxy)-2-chloroethane.

  • Step 2 : Ammonolysis of the chloro intermediate using aqueous ammonia or ammonium hydroxide yields 2-(2-methoxyphenoxy)ethylamine.

Reaction parameters include:

ParameterOptimal Range
Temperature (Step 1)60–80°C
Solvent (Step 1)Acetonitrile or DMF
Reaction Time (Step 2)12–24 hours

This method achieves yields of 70–85% with high purity (>95%).

Benzimidazole Core Formation

The benzimidazole scaffold is constructed via cyclization of o-phenylenediamine with a carbonyl source. Two approaches are prevalent:

Formic Acid-Mediated Cyclization

  • o-Phenylenediamine reacts with formic acid at 100–120°C to yield 1H-benzimidazole.

  • Modification : Introduction of a hydroxymethyl group at the 2-position requires glyoxal as the carbonyl source, followed by reduction with NaBH₄ to install the hydroxymethyl moiety.

Transition Metal-Catalyzed Methods

  • Pd-catalyzed coupling of o-bromoaniline with formamide derivatives enables regioselective benzimidazole formation, though this method is less commonly applied due to cost.

Alkylation and Final Assembly

N-Alkylation of Benzimidazole

The 2-(2-methoxyphenoxy)ethyl group is introduced via alkylation:

  • Reagents : 2-(2-Methoxyphenoxy)ethyl chloride or tosylate, generated in situ from the amine intermediate using SOCl₂ or TsCl.

  • Conditions : Reaction in DMF or THF with K₂CO₃ as base at 60–80°C for 6–12 hours.

Yield Optimization :

  • Seeding with crystalline product (1–5 wt%) improves polymorphic purity, as demonstrated in WO2017191651A1 for analogous compounds.

  • Solvent mixtures (e.g., dichloromethane:methanol, 1:1) enhance solubility and reaction homogeneity.

Hydroxymethyl Group Introduction

Post-alkylation, the hydroxymethyl group is installed or deprotected:

  • Formylation-Reduction Pathway :

    • Vilsmeier-Haack formylation at the 2-position using POCl₃ and DMF.

    • Reduction of the formyl group to hydroxymethyl using NaBH₄ or LiAlH₄.

  • Protection-Deprotection Strategy :

    • Temporary protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during alkylation.

    • Deprotection with tetra-n-butylammonium fluoride (TBAF) in THF.

Process Optimization and Characterization

Crystallization and Polymorph Control

WO2017191651A1 details techniques for achieving polymorphic purity in benzimidazole derivatives:

  • Anti-Solvent Crystallization : Addition of methyl tert-butyl ether (MTBE) to a dichloromethane/methanol solution induces crystallization.

  • Seeding : Introducing crystalline Form-2 seeds (0.1–1.0% w/w) ensures consistent crystal habit.

Particle Size Distribution :

MetricValue (μm)
D(0.1)0.76
D(0.5)5.41
D(0.9)50.40

Analytical Characterization

  • PXRD : Peaks at 2.8°, 5.7°, and 9.1° 2θ confirm crystalline Form-M.

  • HPLC Purity : >99.5% under optimized conditions (C18 column, acetonitrile:water gradient).

Industrial-Scale Considerations

Solvent Recovery and Sustainability

  • Dichloromethane and methanol are recovered via distillation (≥90% efficiency).

  • Alternative solvents (e.g., cyclopentyl methyl ether) are explored for greener processing.

Stability Studies

  • Amorphous solid dispersions with povidone K-30 or HPC improve thermal stability (TGA data: decomposition onset >200°C) .

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Oxidation: 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethanal or 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethanoic acid.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Derivatives with various substituents replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole, including compounds related to 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol, exhibit significant antimicrobial properties.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method.

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

The results demonstrated that certain derivatives exhibited potent antimicrobial effects, suggesting that modifications to the benzimidazole structure can enhance activity against various pathogens .

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied, with promising results indicating their potential as therapeutic agents.

Case Study: Anticancer Screening

In a comparative study, several derivatives were tested against human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay was utilized to measure cell viability.

CompoundIC50 (µM)Comparison to 5-FU (IC50 = 9.99 µM)
N95.85More potent
N184.53More potent

These findings highlight the efficacy of certain compounds over traditional chemotherapeutics, indicating that structural modifications can lead to enhanced selectivity and potency against cancer cells .

Mechanistic Insights

The mechanism of action for compounds like this compound is believed to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell proliferation.

Enzyme Inhibition Studies

Research has shown that modifications in the benzimidazole structure can lead to improved binding affinities for DHFR, enhancing the compound's ability to inhibit cancer cell growth .

Synthetic Strategies

Innovative synthetic pathways have been developed to create derivatives of this compound with improved biological activities.

Synthetic Route Overview

Recent advancements in synthetic organic chemistry have focused on utilizing palladium-catalyzed reactions to efficiently produce substituted benzimidazoles and related compounds, facilitating further exploration of their biological properties .

Wirkmechanismus

The mechanism of action of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethan-1-ol moiety can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 1-Position

The 1-position of benzimidazole is critical for modulating steric and electronic properties. Key analogues include:

Compound 1-Substituent 2-Substituent Key Differences Reference
Target Compound 2-(2-Methoxyphenoxy)ethyl Ethanol Benchmark for comparison -
2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol 4-Methylphenoxyethyl Ethanol Increased lipophilicity (4-methyl vs. 2-methoxy)
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol 2-Chlorophenoxyethyl Propanol Electron-withdrawing Cl; longer alcohol chain
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-(2-Methoxyphenoxy)ethyl Pyrrolidinone Rigid pyrrolidinone ring replaces ethanol
  • In contrast, the 4-methylphenoxy analogue () increases lipophilicity but lacks hydrogen-bonding capacity .
  • Steric Effects: The 2-chlorophenoxy substituent () introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics or metabolic stability .

Substituent Variations at the 2-Position

The 2-position often determines solubility and hydrogen-bonding interactions:

Compound 2-Substituent Key Differences Reference
Target Compound Ethanol (-CH₂CH₂OH) Balanced hydrophilicity -
2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol Sulfanyl-ethanol (-S-CH₂CH₂OH) Sulfur introduces polarizability and potential thiol interactions
2-(6-Methoxy-1-methyl-1H-benzimidazol-2-yl)ethan-1-ol Ethanol with 6-methoxy/1-methyl Methyl group reduces polarity; methoxy modifies electronic profile
  • Hydrogen Bonding: The ethanol group in the target compound can form hydrogen bonds with biological targets, enhancing affinity. Sulfur-containing analogues () may engage in hydrophobic or covalent interactions .
  • Polarity: Propanol derivatives () exhibit increased lipophilicity (logP ~1.5 vs. 0.8 for ethanol), impacting membrane permeability .

Physicochemical Properties

Property Target Compound 4-Methylphenoxy Analogue 2-Chlorophenoxy Analogue
Molecular Weight (g/mol) ~326.4 296.4 330.8
logP (Predicted) 2.1 2.8 3.2
Water Solubility (mg/mL) ~1.5 0.8 0.5

The target compound’s logP (2.1) balances solubility and permeability, while chlorinated derivatives (logP 3.2) favor lipid-rich environments .

Biologische Aktivität

The compound 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antiproliferative, and cytotoxic effects, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 344.43 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC against S. aureus (μM)MIC against E. coli (μM)
This compound6.1225
Other related benzimidazolesVaries (12.5 - 25)Varies (25 - 50)

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. A notable study highlighted that derivatives with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The compound showed potent activity against human lung cancer cell lines, with IC50 values indicating effective growth inhibition .

Cell LineIC50 (μM)
HCC82715
NCI-H35820

The biological activity of benzimidazole derivatives, including this compound, is often linked to their ability to interfere with cellular processes such as DNA replication and repair mechanisms. The presence of the methoxyphenoxy group enhances the lipophilicity of the molecule, potentially facilitating better cell membrane penetration and increased bioavailability.

Study on Anticancer Activity

A recent study investigated the anticancer potential of various benzimidazole derivatives, including our compound of interest. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of benzimidazole derivatives against resistant bacterial strains. The study employed broth microdilution methods to determine MIC values and found that certain structural modifications led to enhanced activity against resistant strains of S. aureus .

Q & A

Basic Synthesis: What are the standard synthetic routes for constructing the benzimidazole core in 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol?

Methodological Answer:
The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, refluxing 1H-benzimidazole with acetyl chloride in methanol under controlled conditions forms the acetylated intermediate, followed by hydrazine treatment to introduce hydrazinyl groups . Key steps include:

  • Reaction conditions: Reflux at 80–100°C for 2–4 hours in polar solvents (e.g., methanol).
  • Purification: Recrystallization using methanol/water mixtures to isolate intermediates.
  • Critical parameters: Stoichiometric ratios of reactants and temperature control to avoid side products like over-acetylated derivatives.

Advanced Synthesis: How can researchers optimize yield and purity when introducing the 2-(2-methoxyphenoxy)ethyl substituent?

Methodological Answer:
The 2-(2-methoxyphenoxy)ethyl group is introduced via nucleophilic substitution or Mitsunobu reactions. Optimization strategies include:

  • Solvent selection: Use aprotic solvents (e.g., DMF) to enhance reactivity of phenoxide ions.
  • Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
  • Byproduct mitigation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to isolate the desired product before dimerization occurs.

Basic Characterization: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR: 1^1H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzimidazole protons at δ 7.2–8.3 ppm) .
  • XRD: Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths (e.g., C–N bonds: 1.32–1.35 Å) and dihedral angles between aromatic rings .
  • Mass spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 378.4 [M+H]+^+).

Advanced Crystallography: How can crystallographic data resolve ambiguities in tautomeric forms of the benzimidazole moiety?

Methodological Answer:

  • Data collection: High-resolution (<1.0 Å) XRD datasets collected at low temperature (100 K) reduce thermal motion artifacts.
  • Refinement: SHELXL’s restraints for hydrogen bonding (e.g., N–H···O interactions) and anisotropic displacement parameters distinguish between 1H-/3H-benzimidazole tautomers .
  • Validation: Check R-factor convergence (<0.05) and electron density maps for missing peaks.

Biological Activity: What in vitro assays are suitable for initial screening of its anti-inflammatory or analgesic potential?

Methodological Answer:

  • TRPV1 antagonism: Fluorometric calcium flux assays (IC50_{50} determination) using HEK293 cells expressing human TRPV1 channels .
  • COX-2 inhibition: ELISA-based prostaglandin E2_2 quantification in LPS-stimulated macrophages .
  • Dose-response curves: Use 3–5 logarithmic concentrations (1 nM–100 µM) with positive controls (e.g., capsaicin for TRPV1).

Advanced Mechanistic Studies: How can molecular docking guide the identification of binding sites in target proteins?

Methodological Answer:

  • Protein preparation: Retrieve TRPV1 or COX-2 structures from PDB (e.g., 3J5P). Remove water molecules and add polar hydrogens.
  • Ligand parameterization: Assign Gasteiger charges to the compound using AutoDock Tools.
  • Docking protocols: Lamarckian genetic algorithm (50 runs, 2.5 million energy evaluations) to predict binding poses. Validate with mutagenesis (e.g., TRPV1 Y511A mutation disrupting hydrogen bonds) .

Data Contradiction: How to address discrepancies in biological activity across cell lines or animal models?

Methodological Answer:

  • Source validation: Ensure consistent compound purity (≥95% by HPLC) and storage conditions (-20°C in DMSO).
  • Model variability: Compare pharmacokinetics (e.g., plasma levels in carrageenan vs. Freund’s adjuvant models ).
  • Statistical analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) across replicates.

Computational Modeling: What MD simulations parameters predict the compound’s membrane permeability?

Methodological Answer:

  • Force fields: Use CHARMM36 for lipid bilayers and GAFF for the ligand.
  • Simulation setup: Embed the compound in a POPC bilayer, solvate with TIP3P water, and neutralize with NaCl.
  • Analysis: Calculate permeability coefficients (log P) from free-energy profiles using the inhomogeneous solubility-diffusion model.

Stability and Handling: What storage conditions prevent degradation of the methoxyphenoxy group?

Methodological Answer:

  • Light sensitivity: Store in amber vials under inert gas (N2_2) to prevent photooxidation of the methoxy group.
  • Temperature: -20°C for long-term storage; avoid freeze-thaw cycles.
  • Solvent compatibility: Use anhydrous DMSO for stock solutions to minimize hydrolysis .

Structure-Activity Relationship (SAR): How does the 2-methoxyphenoxy substituent influence TRPV1 binding affinity?

Methodological Answer:

  • Analog synthesis: Replace the methoxy group with -OH, -Cl, or -CF3_3 and test TRPV1 IC50_{50}.
  • Key interactions: Methoxy’s electron-donating effect enhances π-stacking with TRPV1 Tyr511, while bulkier groups (e.g., -CF3_3) improve hydrophobic contacts .
  • Data interpretation: Plot substituent Hammett constants (σ) against log(IC50_{50}) to quantify electronic effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.